7-(Bromomethyl)-1-naphthonitrile
Overview
Description
7-(Bromomethyl)-1-naphthonitrile is an organic compound that belongs to the class of naphthalenes. It is characterized by the presence of a bromomethyl group attached to the seventh position of the naphthalene ring and a nitrile group at the first position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-1-naphthonitrile typically involves the bromomethylation of 1-naphthonitrile. One common method is the reaction of 1-naphthonitrile with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-1-naphthonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.
Oxidation Reactions: The compound can undergo oxidation to form naphthoquinone derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted naphthonitrile derivatives can be obtained.
Naphthoquinone Derivatives: Oxidation leads to the formation of naphthoquinone compounds.
Aminonaphthalenes: Reduction of the nitrile group results in aminonaphthalene derivatives.
Scientific Research Applications
7-(Bromomethyl)-1-naphthonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the construction of polycyclic aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-1-naphthonitrile involves its interaction with biological molecules through its reactive bromomethyl and nitrile groups. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects such as enzyme inhibition or DNA crosslinking. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(Bromomethyl)naphthalene
- 2-(Bromomethyl)naphthalene
- 1-Naphthonitrile
- 2-Naphthonitrile
Uniqueness
7-(Bromomethyl)-1-naphthonitrile is unique due to the specific positioning of the bromomethyl and nitrile groups on the naphthalene ring. This unique arrangement imparts distinct reactivity and biological activity compared to other similar compounds. For instance, the presence of the bromomethyl group at the seventh position allows for selective substitution reactions that are not possible with other isomers .
Properties
IUPAC Name |
7-(bromomethyl)naphthalene-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-7-9-4-5-10-2-1-3-11(8-14)12(10)6-9/h1-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRTYNLNEWSWRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CBr)C(=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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